molecular formula C11H8FNO3 B177532 Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate CAS No. 19271-19-3

Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Cat. No.: B177532
CAS No.: 19271-19-3
M. Wt: 221.18 g/mol
InChI Key: BESDSRIEDPEFRN-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a derivative of the quinolone family, which is known for its broad spectrum of biological activities. This compound is particularly notable for its incorporation of a fluorine atom at the 6-position, which enhances its biological activity and stability.

Scientific Research Applications

Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a derivative of fluoroquinolones . Fluoroquinolones are known to primarily target bacterial DNA-gyrase , an enzyme critical for bacterial DNA replication. By inhibiting this enzyme, fluoroquinolones prevent bacteria from reproducing, thereby exerting their antibacterial effects .

Mode of Action

The compound interacts with its target, the bacterial DNA-gyrase, by binding to it and inhibiting its activity . This inhibition prevents the supercoiling of bacterial DNA, a crucial step in DNA replication. As a result, the bacteria are unable to replicate and proliferate .

Biochemical Pathways

The primary biochemical pathway affected by this compound is bacterial DNA replication. By inhibiting DNA-gyrase, the compound disrupts the process of DNA supercoiling, which is essential for the separation of DNA strands during replication . This disruption leads to the cessation of bacterial growth and proliferation.

Pharmacokinetics

Fluoroquinolones, in general, are known for their good oral bioavailability and wide distribution in the body . They are metabolized in the liver and excreted via the kidneys

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and proliferation. By preventing the supercoiling of bacterial DNA, the compound effectively halts DNA replication, thereby stopping the growth of the bacterial population .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, pH levels can affect the compound’s solubility and stability. Moreover, the presence of other compounds or drugs can potentially lead to interactions, affecting the compound’s efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of fluorinated benzoyl derivatives with acrylates under specific conditions . For instance, the reaction of fluorine-containing benzoyl derivatives with acrylates can be catalyzed by polyphosphoric acid (PPA) to yield the desired quinolone structure .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, hydroxylated quinolines, and various substituted quinolines, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

  • Norfloxacin
  • Ciprofloxacin
  • Ofloxacin
  • Nalidixic acid (non-fluorinated quinolone)

Uniqueness

Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is unique due to its specific substitution pattern, which includes a fluorine atom at the 6-position. This substitution enhances its biological activity and stability compared to non-fluorinated quinolones like nalidixic acid . Additionally, the presence of the methyl ester group at the 2-position can influence its pharmacokinetic properties, potentially improving its absorption and distribution in biological systems .

Properties

IUPAC Name

methyl 6-fluoro-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-16-11(15)9-5-10(14)7-4-6(12)2-3-8(7)13-9/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESDSRIEDPEFRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464396
Record name methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19271-19-3
Record name methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

250 ml de Dowtherm-A are brought to reflux (about 235° C.) under a nitrogen atmosphere. 41 g (0.16 M) of 2-(4-fluorophenylamino)but-2-enedioic acid dimethyl ester are then introduced dropwise. The methanol formed is separated out. Refluxing is maintained for 10 minutes after the end of introduction. The reaction mixture is then cooled to about 50° C., followed by addition of 250 ml of petroleum ether: a solid precipitates out. It is filtered off by suction, washed three times with petroleum ether and then dried under reduced pressure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(4-fluorophenylamino)but-2-enedioic acid dimethyl ester
Quantity
41 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Reactant of Route 2
Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Reactant of Route 3
Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Reactant of Route 4
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Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Reactant of Route 5
Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Reactant of Route 6
Methyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

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